Benzene, 1,2-propadienyl- Benzene, 1,2-propadienyl-
Brand Name: Vulcanchem
CAS No.: 2327-99-3
VCID: VC4093744
InChI: InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-8H,1H2
SMILES: C=C=CC1=CC=CC=C1
Molecular Formula: C9H8
Molecular Weight: 116.16 g/mol

Benzene, 1,2-propadienyl-

CAS No.: 2327-99-3

Cat. No.: VC4093744

Molecular Formula: C9H8

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1,2-propadienyl- - 2327-99-3

Specification

CAS No. 2327-99-3
Molecular Formula C9H8
Molecular Weight 116.16 g/mol
Standard InChI InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-8H,1H2
Standard InChI Key WEHMXWJFCCNXHJ-UHFFFAOYSA-N
SMILES C=C=CC1=CC=CC=C1
Canonical SMILES C=C=CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Benzene, 1,2-propadienyl- features a benzene ring attached to a propadienyl group (–CH₂–C=CH₂). The canonical SMILES representation is C=C=CC1=CC=CC=C1, reflecting the conjugated allene system and aromatic ring . The InChIKey WEHMXWJFCCNXHJ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₈PubChem
Molecular Weight116.16 g/molPubChem
Ionization Energy8.29 eVNIST Webbook
Critical Temperature657.97 KJoback Method
Critical Pressure3824.55 kPaJoback Method

The compound’s ionization energy (8.29 eV) suggests moderate stability under electron-impact conditions, making it suitable for mass spectrometric analysis .

Synthesis and Reactivity

Synthetic Routes

Benzene, 1,2-propadienyl- is synthesized via two primary methods:

  • Phenylacetylene-Formaldehyde Reaction: Phenylacetylene reacts with formaldehyde under basic conditions to yield phenylallene.

  • Dehydrohalogenation: 1,2-Dihalopropane derivatives undergo base-mediated elimination to form the allene group.

Reaction Pathways

The compound participates in three key reaction types:

  • Oxidation: Using agents like KMnO₄, the allene group oxidizes to carboxylic acids or ketones.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C) saturates the allene to propane derivatives.

  • Electrophilic Aromatic Substitution: The benzene ring undergoes nitration or halogenation, with substituents directing to meta/para positions.

Table 2: Thermodynamic Properties

PropertyValueMethod
Enthalpy of Formation (ΔHf)295.65 kJ/molJoback
Gibbs Free Energy (ΔGf)353.43 kJ/molJoback
Enthalpy of Vaporization37.67 kJ/molJoback

Physicochemical Properties

Phase Behavior

  • Boiling Point: 431.95 K (158.8°C)

  • Melting Point: 222.36 K (-50.79°C)

  • Critical Volume: 0.393 m³/kmol

The compound’s logP (2.485) indicates moderate lipophilicity, influencing its solubility in organic solvents .

Temperature-Dependent Heat Capacity

The ideal gas heat capacity (CpgC_{pg}) varies with temperature:

  • Cpg=187.44J/mol\cdotpKC_{pg} = 187.44 \, \text{J/mol·K} at 431.95 K

  • Cpg=251.00J/mol\cdotpKC_{pg} = 251.00 \, \text{J/mol·K} at 657.97 K

Industrial and Synthetic Applications

Polymer Chemistry

The allene group’s diradical character enables polymerization into conjugated materials with optoelectronic applications. For example, copolymers with styrene exhibit enhanced conductivity compared to pure polystyrene.

Organic Synthesis

Benzene, 1,2-propadienyl- serves as a precursor in carbonylative reactions. A 2020 Nature Chemistry study utilized 1-ethynyl-2-(1,2-propadienyl)benzene to synthesize α,β-unsaturated nitriles under electrocatalytic conditions.

Comparison with Structural Analogues

Phenylacetylene vs. Phenylallene

While phenylacetylene (C₆H₅C≡CH) contains a triple bond, phenylallene’s cumulene system (–CH₂–C=CH₂) confers distinct reactivity, such as enhanced susceptibility to electrophilic attack.

Styrene vs. Phenylpropadiene

Styrene (C₆H₅CH=CH₂) lacks the conjugated allene system, resulting in lower polarity and reduced participation in cycloaddition reactions.

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